2-Carboethoxy-3'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone
Overview
Description
“2-Carboethoxy-3’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone” is a chemical compound with the molecular formula C24H27NO5 . It has a molecular weight of 409.5 g/mol . The IUPAC name for this compound is ethyl 3- [2- (1,4-dioxa-8-azaspiro [4.5]decan-8-ylmethyl)benzoyl]benzoate .
Molecular Structure Analysis
The InChI code for this compound isInChI=1S/C24H27NO5/c1-2-28-23(27)19-8-5-7-18(16-19)22(26)21-9-4-3-6-20(21)17-25-12-10-24(11-13-25)29-14-15-30-24/h3-9,16H,2,10-15,17H2,1H3
. The canonical SMILES structure is CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CC=CC=C2CN3CCC4(CC3)OCCO4
. Physical and Chemical Properties Analysis
This compound has a molecular weight of 409.5 g/mol . It has an XLogP3-AA value of 3.3, which is a measure of its lipophilicity . It has 0 hydrogen bond donors and 6 hydrogen bond acceptors . The compound has 7 rotatable bonds . Its exact mass and monoisotopic mass are both 409.18892296 g/mol . The topological polar surface area is 65.1 Ų , and it has 30 heavy atoms .Scientific Research Applications
Antitubercular Drug Candidate
A study highlighted the susceptibility of clinical isolates of Mycobacterium tuberculosis to a new antitubercular drug candidate, BTZ043, which targets the DprE1 subunit of the enzyme decaprenylphosphoryl-β-d-ribose 2′-epimerase. This establishes a baseline for benzothiazinone (BTZ) susceptibility prior to the introduction of BTZ043 in clinical trials, underscoring its potential as a significant advancement in tuberculosis treatment (Pasca et al., 2010).
Antiviral Activity
Another research effort focused on the synthesis and antiviral evaluation of new spirothiazolidinone derivatives. These compounds demonstrated strong activity against influenza A/H3N2 virus, indicating the versatility of the spirothiazolidinone scaffold in achieving new classes of antiviral molecules. This suggests a promising avenue for the development of novel antiviral drugs (Apaydın et al., 2020).
Structural Elucidation
The structural study of BTZ043, another antitubercular drug candidate, was reported. This study provided insights into the compound's chiral properties and its crystalline structure, which are essential for understanding its mechanism of action and optimizing its pharmacological profile (Richter et al., 2022).
Photocatalytic Activity
Research into the photocatalytic degradation of Benzophenone-3 (BP-3), a common UV filter, by synthesized photocatalysts PbO/TiO2 and Sb2O3/TiO2, illustrated the environmental applications of related compounds. This study addressed the removal of BP-3 from water, showcasing the environmental impact and potential remediation strategies for compounds of this class (Wang et al., 2019).
Synthesis and Drug Discovery
The synthesis of 6-Azaspiro[4.3]alkanes as innovative scaffolds for drug discovery was explored, highlighting the potential of spirocyclic compounds in the development of new therapeutic agents. This research underscores the importance of such compounds in expanding the chemical space available for drug discovery (Chalyk et al., 2017).
Properties
IUPAC Name |
ethyl 2-[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)benzoyl]benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO5/c1-2-28-23(27)21-9-4-3-8-20(21)22(26)19-7-5-6-18(16-19)17-25-12-10-24(11-13-25)29-14-15-30-24/h3-9,16H,2,10-15,17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEZBUNDOAZDLJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C(=O)C2=CC=CC(=C2)CN3CCC4(CC3)OCCO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70643302 | |
Record name | Ethyl 2-{3-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]benzoyl}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70643302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898761-56-3 | |
Record name | Benzoic acid, 2-[3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)benzoyl]-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898761-56-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-{3-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]benzoyl}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70643302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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